

An In-depth Technical Guide to alpha-Hydroxyetizolam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-Hydroxyetizolam

Cat. No.: B1254964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-hydroxyetizolam**, the primary active metabolite of the thienodiazepine, etizolam. The document covers its chemical identity, pharmacokinetic properties, and analytical methodologies, presenting data in a structured format for ease of reference.

Chemical Identity

alpha-Hydroxyetizolam is a significant metabolite of etizolam, contributing to its overall pharmacological effect.[\[1\]](#)[\[2\]](#)

Table 1: IUPAC Name and Synonyms of **alpha-Hydroxyetizolam**

Identifier Type	Identifier
IUPAC Name	1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol[1][3]
CAS Number	64546-10-7[1]
PubChem CID	15135972[1]
Molecular Formula	C ₁₇ H ₁₅ ClN ₄ OS[1]
Molar Mass	358.84 g·mol ⁻¹ [1]
Common Synonyms	α-Hydroxyetizolam, 6-(2-Chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4)diazepine, AYC2I7NE1D[3]

Pharmacological and Pharmacokinetic Profile

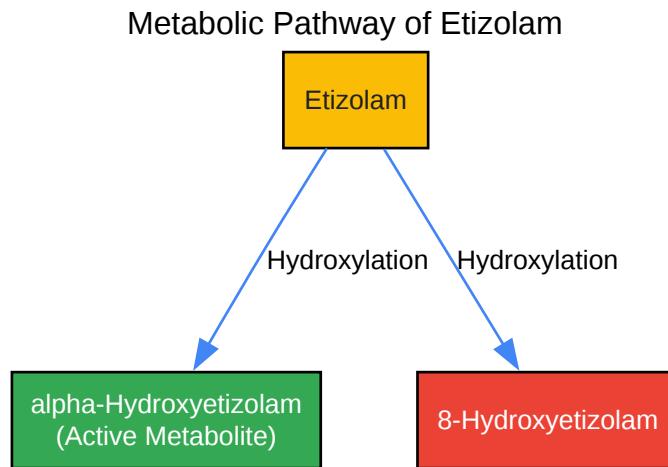

alpha-Hydroxyetizolam is a pharmacologically active metabolite that exhibits a longer half-life than its parent compound, etizolam.[1][2] This extended half-life suggests a significant contribution to the clinical effects of etizolam.[2]

Table 2: Pharmacokinetic Parameters

Parameter	Value	Reference
Elimination Half-Life (t _{1/2})	Approximately 8.2 hours	[1][2][4]
Pharmacological Activity	Active metabolite	[1][2]
Plasma Concentration	At steady state, plasma concentrations are higher than etizolam.	[2]
Cmax (Maximum Concentration)	Data not readily available in the reviewed literature.	
Tmax (Time to Maximum Concentration)	Data not readily available in the reviewed literature.	

Metabolic Pathway

Etizolam is primarily metabolized in the liver via oxidation into its major active metabolite, **alpha-hydroxyetizolam**, and another metabolite, 8-hydroxyetizolam.[5] Hydroxylation is the key metabolic reaction.[5]

[Click to download full resolution via product page](#)

Metabolic conversion of Etizolam.

Experimental Protocols

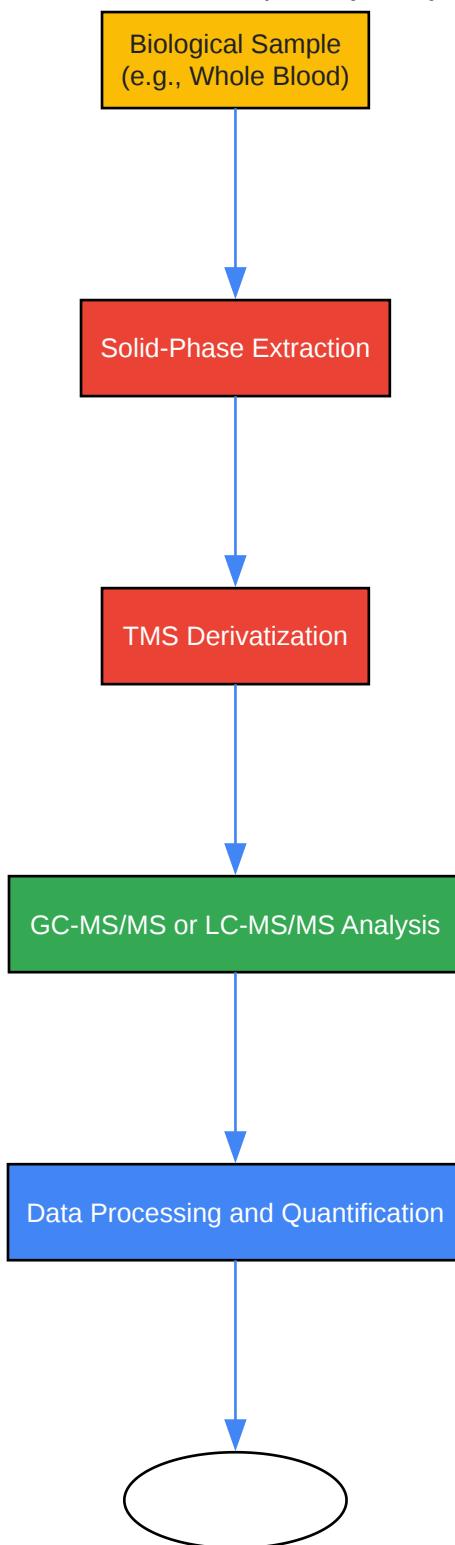
This protocol is adapted from a method developed for the simultaneous analysis of etizolam and its metabolites.[6]

- Sample Preparation:
 - Solid-Phase Extraction (SPE): Whole blood samples are subjected to solid-phase extraction to isolate the analytes of interest.
 - Derivatization: The extracted samples are derivatized using TMS (trimethylsilyl) to improve the chromatographic properties of the analytes.[6]
- Instrumentation:
 - Gas Chromatograph: An ion trap gas chromatograph is used for the separation of the analytes.

- Mass Spectrometer: A tandem mass spectrometer (MS/MS) is employed for the detection and quantification of etizolam and its metabolites.[6]
- Chromatographic Conditions:
 - Column: A suitable capillary column for the separation of benzodiazepines.
 - Carrier Gas: Helium.
 - Temperature Program: An optimized temperature gradient is used to ensure the separation of etizolam, **alpha-hydroxyetizolam**, and 8-hydroxyetizolam within approximately 17 minutes.[6]
 - Internal Standard: Fludiazepam is used as an internal standard for quantification.[6]
- Validation Parameters:
 - Linearity: The method demonstrates linearity over a range of 5-50 ng/mL.[6]
 - Precision: The inter-day precision at a concentration of 50 ng/mL for **alpha-hydroxyetizolam** is evaluated to be 6.4%. [6]

A specific, detailed synthesis protocol for **alpha-hydroxyetizolam** is not readily available in the reviewed literature. However, a general approach for the synthesis of hydroxylated benzodiazepine metabolites involves the following conceptual steps, based on common organic synthesis reactions:

- Starting Material: A suitable precursor of etizolam or a related thienodiazepine derivative would be required.
- Key Reaction: A regioselective hydroxylation reaction would be the crucial step. This could potentially be achieved through various methods, such as:
 - Microbial Transformation: Utilizing specific microorganisms or enzymes that can selectively hydroxylate the ethyl group of etizolam.
 - Chemical Synthesis: This would likely involve a multi-step process, potentially protecting other reactive sites on the molecule, introducing a functional group that can be converted


to a hydroxyl group, and then deprotection.

- Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
- Characterization: The structure of the synthesized **alpha-hydroxyetizolam** would be confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of **alpha-hydroxyetizolam** in a forensic or clinical setting.

Analytical Workflow for alpha-Hydroxyetizolam

[Click to download full resolution via product page](#)Workflow for **alpha-Hydroxyetizolam** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]
- 2. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Hydroxyetizolam | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etizolam - Wikipedia [en.wikipedia.org]
- 5. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case report: Etizolam and its major metabolites in two unnatural death cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to alpha-Hydroxyetizolam]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1254964#alpha-hydroxyetizolam-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1254964#alpha-hydroxyetizolam-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com